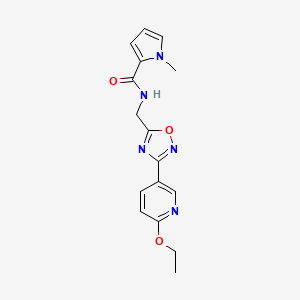

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide

Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 6-ethoxypyridin-3-yl substituent and a 1-methylpyrrole-2-carboxamide moiety. The 1,2,4-oxadiazole ring is a pharmacologically privileged structure known for its metabolic stability and ability to engage in hydrogen bonding, while the ethoxypyridine group enhances solubility. The 1-methylpyrrole carboxamide introduces steric and electronic modifications that may influence target binding.

Properties

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-3-23-13-7-6-11(9-17-13)15-19-14(24-20-15)10-18-16(22)12-5-4-8-21(12)2/h4-9H,3,10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSRTROFOZWLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a complex structure incorporating several functional groups that contribute to its biological properties:

- Pyrrole Ring : Known for its role in various biological activities.

- Oxadiazole Moiety : Often associated with antimicrobial and anticancer properties.

- Ethoxypyridine Group : Contributes to the overall pharmacological profile.

The biological activity of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly kinases that regulate cell proliferation and apoptosis.

- Receptor Modulation : Potential interaction with receptors implicated in inflammatory responses and cancer progression.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant antimicrobial activity. N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide has been evaluated for:

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective against certain strains |

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs).

- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in tumor cells.

Case Studies and Research Findings

Recent studies have explored the efficacy of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl -1H-pyrrole -2-carboxamide in various models:

-

In Vitro Studies :

- A study demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF7) with an IC50 value of 12 µM.

- Antimicrobial assays showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

-

In Vivo Studies :

- Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups.

- Significant reduction in inflammatory markers was observed in models of induced inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with 1,2,4-Oxadiazole Cores

Compound C22 (3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide):

- Key Differences : Replaces the ethoxypyridine with a fluorophenyl group and uses a piperidine carboxamide instead of pyrrole.

- The piperidine carboxamide introduces rigidity, which may affect binding pocket accommodation. C22 demonstrated high binding affinity to Mycobacterium tuberculosis targets, suggesting the oxadiazole core is critical for activity .

Compound (N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide):

- Key Differences : Shares the ethoxypyridine-oxadiazole scaffold but replaces the pyrrole carboxamide with a phenylthio propanamide group.

- Implications : The phenylthio group introduces a sulfur atom, which may improve metabolic stability but increase molecular weight (384.5 vs. ~326 for the target compound). This could reduce blood-brain barrier penetration .

Pyrrole Carboxamide Derivatives

Compound 41 (3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide):

- Key Differences : Retains the pyrrole carboxamide but adds a trifluoromethylpyridinyl group and an imidazole-ethyl chain.

- The imidazole moiety may facilitate metal coordination in enzyme active sites .

Data Table: Structural and Functional Comparison

*Estimated based on structural analysis.

†Reported ESIMS value.

Research Findings and Implications

- Binding Affinity : Oxadiazole derivatives like C22 and C29 exhibit high binding affinities to M. tuberculosis targets, attributed to the oxadiazole’s hydrogen-bonding capacity and aromatic stacking . The target compound’s ethoxypyridine may improve solubility without sacrificing affinity.

- ADMET Properties : Fluorophenyl and trifluoromethyl groups (as in C22 and Compound 41) increase logP values, risking hepatotoxicity. The target compound’s ethoxy and pyrrole groups may balance logP for better drug-likeness .

- Synthetic Feasibility : Compound 41’s synthesis (35% yield) highlights challenges in coupling complex heterocycles, suggesting the target compound may require optimized coupling strategies .

Q & A

Q. What are the common synthetic routes for preparing N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield?

Basic Question A typical synthesis involves coupling 5-(chloromethyl)-1,2,4-oxadiazole derivatives with pyrrole-2-carboxamide precursors. Evidence suggests using DMF as a solvent and K₂CO₃ as a base to facilitate nucleophilic substitution (e.g., alkylation of thiol intermediates) . Reaction monitoring via TLC and purification via column chromatography are critical for isolating intermediates. Yield optimization requires strict control of stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol oxadiazole thiol) and ambient temperature stirring to minimize side reactions .

Advanced Question Q. 2. How can researchers address low yields in the final coupling step due to steric hindrance from the ethoxypyridinyl group? Steric hindrance from the 6-ethoxy substituent on the pyridine ring may reduce reactivity. Strategies include:

- Pre-activation : Using coupling agents like HATU or DCC to enhance electrophilicity .

- Microwave-assisted synthesis : Reducing reaction time and improving regioselectivity .

- Solvent optimization : Switching to polar aprotic solvents (e.g., DMSO) to stabilize transition states .

Post-reaction analysis via HPLC and NMR is essential to identify byproducts and adjust conditions .

Section 2: Structural Characterization

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Basic Question Key methods include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., ethoxy group at δ ~1.3–1.4 ppm for CH₃; pyrrole protons at δ ~6.7–7.8 ppm) .

- LC-MS : For molecular weight confirmation (e.g., ESI-MS m/z ~392–400 [M+H]⁺) .

- IR spectroscopy : To identify carbonyl stretches (~1650–1700 cm⁻¹) and oxadiazole ring vibrations .

Advanced Question Q. 4. How can researchers resolve ambiguities in NOESY or HSQC data caused by overlapping signals in crowded spectral regions?

- Isotopic labeling : Use ¹³C-labeled precursors to simplify carbon correlation .

- Variable-temperature NMR : Reduce signal overlap by altering spin relaxation rates .

- Computational modeling : Compare experimental shifts with DFT-predicted chemical shifts .

Section 3: Biological Activity and Mechanisms

Q. What preliminary assays are recommended to evaluate this compound’s bioactivity?

Basic Question

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays .

- Antimicrobial activity : Test via broth microdilution (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Question Q. 6. How can conflicting data on cytotoxicity across cell lines be systematically analyzed?

- Dose-response curves : Calculate IC₅₀ values and compare Hill slopes to assess mechanism variability .

- Transcriptomic profiling : Identify differentially expressed genes to pinpoint target pathways .

- Proteomic pull-down assays : Validate direct protein targets using biotinylated analogs .

Section 4: Data Contradictions and Reproducibility

Q. How should researchers address discrepancies in solubility data reported for this compound?

Basic Question Document solvent purity, temperature, and sonication duration. For example:

| Solvent | Solubility (mg/mL) | Conditions | Source |

|---|---|---|---|

| DMSO | >50 | 25°C, 30 min sonication | |

| Water | <0.1 | 25°C, pH 7.4 |

Advanced Question Q. 8. What strategies mitigate batch-to-batch variability in biological activity?

- Strict QC protocols : Enforce ≥95% purity via HPLC and confirm stereochemistry via X-ray crystallography .

- Standardized assay conditions : Use internal controls (e.g., reference inhibitors) across labs .

- Meta-analysis : Pool data from multiple studies to identify outliers .

Section 5: Computational and Mechanistic Studies

Q. Which computational tools are suitable for predicting binding modes of this compound with biological targets?

Advanced Question

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites .

- MD simulations : GROMACS for assessing binding stability over time .

- QSAR models : Correlate structural features (e.g., oxadiazole ring planarity) with activity .

Section 6: Comparative Analysis

Q. How does the 6-ethoxypyridinyl group in this compound influence bioactivity compared to analogs with trifluoromethyl or thiophene substituents?

Advanced Question

- Electron-donating effects : The ethoxy group enhances π-stacking in hydrophobic pockets, increasing affinity for ATP-binding sites .

- Comparative assays : Test against analogs (e.g., 6-trifluoromethylpyridinyl derivatives) to quantify potency shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.